molecular formula C14H13N5O2 B2987868 N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1207000-97-2

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No. B2987868
CAS RN: 1207000-97-2
M. Wt: 283.291
InChI Key: HLXCQIABQJLZOH-UHFFFAOYSA-N
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Description

N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Studies have synthesized and characterized pyrazole-acetamide derivatives and their coordination complexes, demonstrating the effect of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, indicating their potential in oxidative stress-related applications (Chkirate et al., 2019).

Pharmacological Potential

Research on heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, has shown promising results. These compounds exhibit various binding and inhibitory effects across different assays, highlighting their potential in drug development (Faheem, 2018).

Anticonvulsant Activity

The synthesis of N-phenylacetamide derivatives bearing 5-membered heterocyclic rings, such as pyrazole, 1,2,4-triazole, and imidazole, has been evaluated for anticonvulsant activity. Findings suggest that the 1,2,4-triazole ring leads to superior activity compared to the pyrazole ring, offering insights into structural activity relationships (Tarikogullari et al., 2010).

Antimicrobial Evaluation

A new series of compounds, including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, were synthesized and screened for antimicrobial and hemolytic activity. Most compounds were found to be active against selected microbial species, providing a foundation for further exploration of these derivatives as antimicrobial agents (Gul et al., 2017).

Synthetic Methodologies

Research on the synthesis of novel N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition highlights advanced synthetic methodologies for constructing isoxazolines and isoxazoles. This work contributes to the development of new synthetic routes for heterocyclic compounds (Rahmouni et al., 2014).

properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-12(10-19-8-4-7-16-19)15-9-13-17-14(18-21-13)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXCQIABQJLZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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